molecular formula C16H25NO2S B4760923 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine

1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine

Cat. No. B4760923
M. Wt: 295.4 g/mol
InChI Key: RDVSKSRHJXURNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMS-204352 and is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). This compound has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BMS-204352 works by inhibiting the sodium-hydrogen exchanger isoform 1 (1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine), which is a protein that regulates the pH balance in cells. By inhibiting 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine, BMS-204352 can prevent the acidification of cells, which is a common feature of many diseases.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have a range of biochemical and physiological effects. It can reduce the size of the heart in cardiac hypertrophy, improve cardiac function, and inhibit the growth and proliferation of cancer cells. BMS-204352 has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-204352 is its potency and selectivity for 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine. This makes it an ideal tool for studying the role of 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine in disease. However, one of the limitations of BMS-204352 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on BMS-204352. One area of interest is the potential therapeutic applications of BMS-204352 in other diseases, such as diabetes and neurodegenerative diseases. Another area of interest is the development of more potent and selective 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine inhibitors, which could have even greater therapeutic potential. Additionally, research on the mechanism of action of BMS-204352 could lead to a better understanding of the role of 1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine in disease and the development of new therapies.

Scientific Research Applications

BMS-204352 has been extensively studied for its potential therapeutic applications in various diseases, including cardiac hypertrophy, heart failure, and cancer. In cardiac hypertrophy, BMS-204352 has been shown to reduce the size of the heart and improve cardiac function. In cancer, BMS-204352 has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-3-4-7-15-8-10-16(11-9-15)20(18,19)17-12-5-6-14(2)13-17/h8-11,14H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVSKSRHJXURNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butylphenyl)sulfonyl]-3-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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